2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole is a compound that features a benzothiazole ring substituted with a piperidin-2-ylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of benzothiazole derivatives with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a benzothiazole derivative reacts with a piperidin-2-ylmethylsulfanyl group under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The piperidin-2-ylmethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiazole and piperidine moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Piperidin-2-ylmethyl)sulfanyl]pyrimidine
- 2-[(Piperidin-2-ylmethyl)sulfanyl]pyridine
Uniqueness
2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring and a piperidin-2-ylmethylsulfanyl group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H16N2S2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(piperidin-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2 |
InChI Key |
DECPXOQQKFMPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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